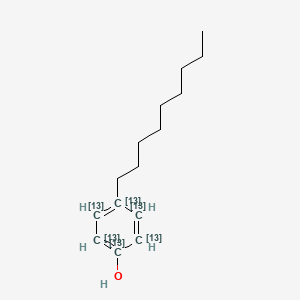
N5-Methyllamotrigine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N5-Methyllamotrigine typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness. The process involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents and catalytic systems
化学反応の分析
N5-Methyllamotrigine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione, while reduction may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .
科学的研究の応用
N5-Methyllamotrigine is widely used in scientific research due to its potent inhibitory effects on voltage-gated sodium channels and its activation of GABA(A) receptors . It is used as a research tool to study ligand-receptor interactions and has applications in various fields, including:
Chemistry: Used to study the properties and reactions of triazine derivatives.
Biology: Used to investigate the role of sodium channels and GABA(A) receptors in cellular processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
作用機序
N5-Methyllamotrigine exerts its effects by inhibiting voltage-gated sodium channels and activating GABA(A) receptors . The inhibition of sodium channels reduces neuronal excitability, while the activation of GABA(A) receptors enhances inhibitory neurotransmission. These actions contribute to its potential therapeutic effects in neurological disorders .
類似化合物との比較
N5-Methyllamotrigine is unique due to its dual action as both an inhibitor of voltage-gated sodium channels and an activator of GABA(A) receptors. Similar compounds include:
Lamotrigine: Primarily inhibits voltage-gated sodium channels but does not activate GABA(A) receptors.
Carbamazepine: Inhibits voltage-gated sodium channels and is used in the treatment of epilepsy and bipolar disorder.
Phenytoin: Another sodium channel inhibitor used in the treatment of epilepsy.
This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
6-(2,3-dichlorophenyl)-5-N-methyl-1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYMSFBMQWMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)


![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)


